Dantrolene-d4 is a deuterated form of dantrolene, a medication primarily used as a direct-acting skeletal muscle relaxant. It is particularly effective in treating conditions such as malignant hyperthermia and spasticity resulting from neurological disorders. Dantrolene acts by inhibiting calcium release from the sarcoplasmic reticulum in muscle cells, thus reducing muscle contraction. The compound is classified under small molecules and has been approved for medical use in various formulations, including oral and intravenous forms .
The synthesis of dantrolene-d4 involves the incorporation of deuterium atoms into the dantrolene molecule to create stable isotopes. This process typically uses deuterated reagents during the chemical reactions that lead to the formation of dantrolene. The synthesis can be performed through several methods, including:
These methods require careful control of reaction conditions to ensure high yields and purity of the final product, which is critical for its use in research and clinical applications.
The molecular structure of dantrolene-d4 is similar to that of standard dantrolene but includes four deuterium atoms, enhancing its stability and enabling its use as a tracer in metabolic studies. The chemical formula for dantrolene is , while for dantrolene-d4, it becomes .
Dantrolene-d4 can participate in various chemical reactions similar to its non-deuterated counterpart. Key reactions include:
These reactions are essential for understanding the metabolism and pharmacodynamics of dantrolene-d4 in biological systems.
Dantrolene-d4 functions by acting on the ryanodine receptor type 1, which is critical for calcium release in skeletal muscle fibers. By binding to this receptor, dantrolene-d4 inhibits calcium release during excitation-contraction coupling, leading to muscle relaxation. This mechanism is particularly beneficial in conditions like malignant hyperthermia, where excessive calcium release causes severe muscle contractions and metabolic disturbances.
Dantrolene-d4 exhibits several physical and chemical properties that are important for its application:
These properties influence its pharmacokinetics and efficacy as a therapeutic agent.
Dantrolene-d4 is primarily utilized in scientific research, particularly in studies investigating muscle physiology and pharmacology. Its stable isotope labeling allows researchers to trace metabolic pathways and understand the drug's behavior in vivo. Additionally, it serves as a reference compound in analytical chemistry for developing methods to quantify dantrolene levels in biological samples.
Dantrolene-d4, a deuterium-labeled analog of the skeletal muscle relaxant Dantrolene, serves as an indispensable tool in modern analytical chemistry. Its chemical structure incorporates four deuterium atoms at specific molecular positions, typically replacing hydrogen atoms on the imidazolidinedione ring system. This isotopic substitution yields a near-identical chemical behavior to unlabeled Dantrolene while creating a distinct mass difference detectable via mass spectrometry. Its primary applications encompass quantitative bioanalysis, method validation, and regulatory standardization, providing critical analytical fidelity in pharmaceutical development and quality control [2] [7].
The incorporation of Dantrolene-d4 as an internal standard significantly enhances the accuracy and precision of bioanalytical assays quantifying Dantrolene in complex matrices. Its structural similarity ensures co-elution with the target analyte during chromatographic separation while its mass shift (+4 atomic mass units) enables unambiguous differentiation in mass spectrometric detection. This isotopic fidelity corrects for variability during sample preparation (extraction efficiency, matrix effects) and instrumental analysis (ion suppression, chromatographic drift) [4] [5].
Standardized protocols involve spiking a known quantity of Dantrolene-d4 into biological samples (plasma, serum, tissue homogenates) prior to extraction. Ethanol/ethyl acetate solvent systems effectively co-extract Dantrolene and its deuterated counterpart while precipitating proteins, minimizing sample clean-up requirements. Subsequent analysis via High Performance Liquid Chromatography-tandem Mass Spectrometry achieves baseline resolution and quantification. Recovery rates typically exceed 90% for both compounds, demonstrating minimal isotopic bias. Calibration curves employing Dantrolene-d4 consistently achieve correlation coefficients (R²) >0.999 across physiologically relevant concentration ranges (e.g., 1–1000 ng/mL) [4] [5].
Table 1: Performance Metrics of Bioanalytical Methods Using Dantrolene-d4
| Parameter | Typical Performance with Dantrolene-d4 | Significance |
|---|---|---|
| Extraction Recovery | >90% for Dantrolene and Dantrolene-d4 | Ensures equivalent processing efficiency for analyte and internal standard |
| Matrix Effect (%) | 85-115% | Indicates effective compensation for ion suppression/enhancement in mass spectrometry |
| Calibration Range | 1 - 1000 ng/mL | Covers therapeutic and toxicological concentrations in biological matrices |
| Calibration Linearity (R²) | >0.999 | Demonstrates high accuracy across the quantification range |
| Inter-day Precision (%RSD) | <10% | Validates method robustness over multiple analytical runs |
Isotope Dilution Mass Spectrometry represents the gold standard for absolute quantification of pharmaceuticals like Dantrolene, with Dantrolene-d4 serving as the ideal isotopologue. This methodology relies on adding a precisely known amount of Dantrolene-d4 to the sample, establishing a fixed analyte-to-internal standard ratio. Measurement of this ratio via mass spectrometry allows back-calculation of the absolute Dantrolene concentration, independent of instrument response fluctuations or partial sample loss [4] [5].
Atmospheric Pressure Chemical Ionization in positive ion mode generates stable precursor ions at m/z 318.28 for Dantrolene and m/z 322.32 for Dantrolene-d4. Subsequent fragmentation yields characteristic product ions suitable for Selected Reaction Monitoring. Common transitions include:
The mass difference of 4 Da between precursor and product ions for both compounds prevents cross-talk, ensuring specificity even in complex biological extracts. Employing Multiple Reaction Monitoring cubed further enhances selectivity in challenging matrices by isolating a secondary fragment ion, albeit with reduced sensitivity. This approach achieves limits of quantification in the low picogram-per-milliliter range, facilitating pharmacokinetic studies requiring high sensitivity [4] [5].
Rigorous validation of bioanalytical methods employing Dantrolene-d4 adheres to International Council for Harmonisation and Food and Drug Administration guidelines. Key validation parameters demonstrating method suitability include:
Table 2: Required Method Validation Parameters for Dantrolene Assays Using Dantrolene-d4
| Validation Parameter | Acceptance Criterion | Role of Dantrolene-d4 |
|---|---|---|
| Accuracy | 85-115% of nominal concentration | Corrects for systematic bias introduced during sample processing or analysis |
| Precision (%RSD) | ≤15% (≤20% at LLOQ) | Compensates for random instrumental and procedural variations |
| Selectivity | No interference ≥20% of LLOQ analyte | Co-elution ensures identical chromatographic behavior for accurate interference assessment |
| Stability | ≤15% change from nominal | Distinguishes analyte instability from processing artifacts |
| Carryover | ≤20% of LLOQ in blank after high sample | Confirms carryover is not misidentified as analyte signal |
Dantrolene-d4 serves as the cornerstone for establishing metrological traceability in Dantrolene analysis, bridging routine measurements to recognized pharmacopeial standards. Its comprehensive characterization—including identity confirmation via Nuclear Magnetic Resonance and High Resolution Mass Spectrometry, purity assessment by chromatography, and isotopic enrichment verification (>99% deuterium at specified positions)—enables its use as a certified reference material. Certificates of Analysis provide exhaustive data on assay value (typically ≥98.0%), moisture content, residual solvents, and chromatographic impurities (e.g., Dantrolene Impurity 1, Dantrolene USP Related Compound B) traceable to primary standards [2] [7].
Alignment with United States Pharmacopeia and European Pharmacopoeia monographs requires demonstration of analytical equivalence. This involves:
This traceability framework underpins quality control testing for active pharmaceutical ingredient release and stability studies, ensuring compliance with pharmacopeial specifications throughout the product lifecycle.
The inclusion of Dantrolene-d4 in bioanalytical and physicochemical methods is critical for robust Abbreviated New Drug Application submissions for generic Dantrolene products. Regulatory expectations encompass:
Failure to adequately integrate Dantrolene-d4 into the analytical framework can result in deficiencies requiring costly method redevelopment and reanalysis, delaying generic drug approval.
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0